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2-(5-Chloro-2-methoxyphenyl)propanoic acid

Cat. No.: B13077588
M. Wt: 214.64 g/mol
InChI Key: HCKLGURFMICNOZ-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Propanoic Acids as Bioactive Scaffolds

Aryl-substituted propanoic acids, particularly 2-arylpropanoic acids, represent a privileged scaffold in medicinal chemistry. This structural motif is the foundation for the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are among the most widely used pharmaceuticals globally. wikipedia.orgnih.gov Well-known members of this class include ibuprofen and naproxen. wikipedia.orgdrugbank.com The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever. nih.govwikipedia.org

The 2-arylpropanoic acid structure is considered a pharmacophore, providing the necessary spatial arrangement of functional groups to bind effectively to the active site of the COX enzymes. Beyond their anti-inflammatory effects, derivatives of this scaffold have been investigated for a wide range of other biological activities, including anticancer and analgesic properties. nih.govnih.gov The versatility of the aryl ring allows for a variety of substitutions, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile. nih.gov

Role of Halogen and Methoxy (B1213986) Substituents in Modulating Molecular Properties and Interactions

The introduction of substituents like halogens and methoxy groups onto a bioactive scaffold is a fundamental strategy in drug design to modulate a compound's properties.

Halogen Substituents: The incorporation of a halogen atom, such as chlorine, can profoundly impact a molecule's physicochemical and biological characteristics. Traditionally, halogens were used to increase lipophilicity, which can enhance membrane permeability. sci-hub.senih.gov However, modern understanding has revealed their ability to form specific, non-covalent interactions known as halogen bonds. nih.govresearchgate.net A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target. nih.gov This interaction is directional and can significantly contribute to the binding affinity and selectivity of a ligand for its protein target, comparable in some cases to the strength of a hydrogen bond. nih.gov

Overview of Chemical Space Pertaining to Chloro-Methoxyphenyl Moieties

The chloro-methoxyphenyl moiety is a common structural unit found in a diverse range of biologically active compounds. The specific arrangement of the chloro and methoxy groups on the phenyl ring dictates the electronic and steric properties of the molecule, which in turn influences its interactions with biological targets.

The presence of this substituted phenyl ring is a key feature in various pharmacologically relevant molecules. For instance, compounds containing the 5-chloro-2-methoxy pattern have been investigated as precursors or components in the synthesis of potential anti-cancer agents and other therapeutics. orgsyn.org The specific positioning of these groups provides a template for designing molecules that can fit into specific binding pockets, with the chloro group potentially participating in halogen bonding and the methoxy group engaging in hydrogen bonding or other polar interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3 B13077588 2-(5-Chloro-2-methoxyphenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6(10(12)13)8-5-7(11)3-4-9(8)14-2/h3-6H,1-2H3,(H,12,13)

InChI Key

HCKLGURFMICNOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)C(=O)O

Origin of Product

United States

Chemical Reactions and Transformations of 2 5 Chloro 2 Methoxyphenyl Propanoic Acid and Its Derivatives

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, enabling the formation of esters, amides, and other derivatives.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction, often achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. For instance, the general procedure for esterifying a propanoic acid derivative involves refluxing the acid with an alcohol like methanol and a catalytic amount of sulfuric acid. nih.gov

Amidation: The synthesis of amides from 2-(5-chloro-2-methoxyphenyl)propanoic acid can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine. A common method for creating amide prodrugs of 2-arylpropionic acids involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to react the acid with an amine. researchgate.net These (2-methoxyphenyl)propionic amides are a significant class of derivatives.

Reaction TypeReagentsProduct Functional Group
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Ester
AmidationAmine, Coupling Agent (e.g., DCC) or conversion to acyl chlorideAmide

Hydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. The formation of a hydrazide from a propanoic acid typically involves a two-step process. First, the carboxylic acid is converted into its corresponding ester. mdpi.com Subsequently, the ester is treated with hydrazine hydrate (N₂H₄·H₂O) to yield the carbohydrazide. mdpi.comnih.gov

These hydrazides can be further reacted with aldehydes or ketones in an acidic medium, often under reflux in an alcohol solvent, to form acyl hydrazones. nih.gov This condensation reaction creates a –CO–NH–N=CH– functional group, which possesses both electrophilic and nucleophilic characteristics. nih.gov The synthesis of acyl hydrazones from propanoic acid derivatives is a well-established method for creating compounds with diverse biological activities. nih.govresearchgate.netacs.org

StepReactantReagentsProduct
1Carboxylic AcidAlcohol, Acid CatalystEster
2EsterHydrazine HydrateHydrazide
3HydrazideAldehyde or Ketone, Acid CatalystAcyl hydrazone

Aromatic Ring Modifications

The substituted phenyl ring of this compound is subject to modifications through electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. masterorganicchemistry.com The benzene (B151609) ring in this compound has three substituents:

Methoxy (B1213986) group (-OCH₃): This is a strongly activating group that donates electron density to the ring through resonance, stabilizing the cationic intermediate. It is an ortho, para-director. wikipedia.org

Chlorine atom (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less reactive than benzene. stackexchange.com However, they are ortho, para-directors because they can donate electron density through resonance, which helps stabilize the intermediate carbocation when substitution occurs at these positions. libretexts.org

Propanoic acid group (-CH(CH₃)COOH): This is a deactivating group that withdraws electron density from the ring, making it less susceptible to electrophilic attack. It is a meta-director. libretexts.org

SubstituentElectronic EffectReactivity EffectDirecting Influence
-OCH₃ (Methoxy)Resonance Donating, Inductive WithdrawingActivatingOrtho, Para
-Cl (Chloro)Inductive Withdrawing, Resonance DonatingDeactivatingOrtho, Para
-CH(CH₃)COOH (Propanoic acid)Inductive and Resonance WithdrawingDeactivatingMeta

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step process: nucleophilic addition to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. openstax.org

This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the leaving group is the chlorine atom at the C-5 position. The electron-donating methoxy group at the C-2 position (para to the chlorine) and the lack of a strong electron-withdrawing group at the ortho positions (C-4 and C-6) make the ring electron-rich and thus not suitably activated for SNAr. Consequently, nucleophilic displacement of the chlorine atom in this compound is generally unfavorable under standard SNAr conditions.

Modifications of the Methoxy Group

The methoxy group (-OCH₃) can be cleaved to yield a phenolic hydroxyl group (-OH) through a reaction known as O-demethylation. This transformation is important for altering the properties of the molecule and is often performed using specific reagents under controlled conditions. acs.org

Several methods exist for the O-demethylation of aryl methyl ethers:

Lewis Acids: Boron tribromide (BBr₃) is a highly effective, albeit strong, reagent for cleaving methyl ethers, typically used at low temperatures in a solvent like dichloromethane. chem-station.comcommonorganicchemistry.com Aluminum chloride (AlCl₃) is another Lewis acid that can be used, though it is generally less reactive than BBr₃. chem-station.com

Protic Acids: Strong acids such as 47% hydrobromic acid (HBr) can cleave the ether bond at elevated temperatures. chem-station.comcommonorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by the bromide ion. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, particularly thiolates (the conjugate bases of thiols), can demethylate phenolic methyl ethers via an SN2 mechanism. This reaction is typically carried out in a polar aprotic solvent at high temperatures. commonorganicchemistry.com

Biocatalysis: Certain enzymes are capable of performing regioselective O-demethylation under mild, oxygen-free conditions, offering an environmentally benign alternative to harsh chemical methods. acs.org

Demethylation MethodTypical ReagentsGeneral Conditions
Lewis Acid CleavageBBr₃, AlCl₃Low to moderate temperatures, anhydrous solvent (e.g., DCM)
Protic Acid CleavageHBrElevated temperatures (~130 °C)
Nucleophilic CleavageAlkyl thiols (e.g., ethanethiol) with a baseHigh temperatures, polar aprotic solvent (e.g., NMP, DMSO)

Further Derivatization to Complex Architectures (e.g., oxadiazole thioalkanoic acids, pyrazolopyridines, benzoxazoles incorporating similar arylpropanoic acid fragments)

The arylpropanoic acid moiety, present in this compound, serves as a versatile scaffold for the synthesis of more complex heterocyclic architectures. These transformations are crucial in medicinal chemistry for the development of novel compounds with diverse biological activities. The carboxyl group and the aromatic ring of the arylpropanoic acid can be chemically modified through various cyclization and condensation reactions to yield heterocycles such as oxadiazole thioalkanoic acids, pyrazolopyridines, and benzoxazoles.

Oxadiazole Thioalkanoic Acids

A common strategy for synthesizing 5-aryl-1,3,4-oxadiazole-2-ylthioalkanoic acids involves a multi-step sequence starting from an aromatic benzoic acid, which can be conceptually derived from the aryl portion of a compound like this compound. researchhub.com

The general synthetic pathway is as follows:

Esterification and Hydrazide Formation : The parent arylpropanoic acid is first converted to its corresponding methyl or ethyl ester. This ester then reacts with hydrazine hydrate, typically by refluxing in a solvent like methanol, to produce the corresponding acid hydrazide. researchhub.com

Oxadiazole Ring Formation : The acid hydrazide is subsequently treated with carbon disulfide in a basic ethanolic solution. An acidic workup facilitates the cyclization to form a 5-aryl-2-mercapto-1,3,4-oxadiazole intermediate. researchhub.com

S-alkylation and Hydrolysis : The thiol group on the oxadiazole ring is then alkylated using an appropriate Ω-bromoalkanoate ester (e.g., methyl or ethyl bromoacetate). The final step involves the hydrolysis of the resulting thioether ester to yield the target 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid. researchhub.com

This synthetic approach allows for the incorporation of the 5-chloro-2-methoxyphenyl fragment into the final complex structure.

Table 1: General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-ylthioalkanoic Acids

StepReactantsReagents & ConditionsProduct
1Aryl Carboxylic AcidMeOH/H+, then N2H4·H2O, refluxAcid Hydrazide
2Acid HydrazideCS2, base, EtOH, reflux; then acid workup5-Aryl-2-mercapto-1,3,4-oxadiazole
35-Aryl-2-mercapto-1,3,4-oxadiazoleΩ-bromoalkanoate esterThioether Ester
4Thioether EsterAcid or base hydrolysis5-Aryl-1,3,4-oxadiazole-2-ylthioalkanoic Acid

Pyrazolopyridines

The synthesis of pyrazolopyridine systems can be achieved through various cyclocondensation reactions. mdpi.com While direct synthesis from this compound is not commonly reported, derivatives of arylpropanoic acids can serve as precursors. For instance, the aryl moiety can be part of a larger intermediate that undergoes cyclization to form the pyrazolopyridine core.

One reported method involves the cyclocondensation of chromen-4-one-3-carboxylic acids with N-substituted 5-aminopyrazoles in acetic acid. mdpi.com This reaction proceeds via a conjugate addition of the enamine group from the pyrazole to the double bond of the chromenone, followed by ring opening and subsequent lactonization to form chromeno-fused pyrazolo[3,4-b]pyridines. mdpi.com By analogy, an appropriately functionalized derivative containing the 5-chloro-2-methoxyphenyl group could be utilized in similar multi-component reaction strategies to build complex pyrazolopyridine architectures.

Table 2: Example of Pyrazolopyridine Synthesis Strategy

Reactant AReactant BReagents & ConditionsProduct Type
Chromen-4-one-3-carboxylic acidsN-substituted 5-amino-3-methylpyrazolesAcetic acidChromeno-fused pyrazolo[3,4-b]pyridines

Benzoxazoles

Benzoxazoles are readily synthesized through the condensation and cyclization of 2-aminophenols with carboxylic acids or their derivatives. nih.govnih.gov In this context, this compound can be directly used as the carboxylic acid component. The reaction typically requires a catalyst and heat to promote the condensation between the amino group of the 2-aminophenol and the carboxyl group of the propanoic acid, followed by intramolecular cyclization (dehydration) to form the benzoxazole ring.

Various catalytic systems have been developed to facilitate this transformation under milder conditions, including the use of samarium triflate in an aqueous medium or other acid catalysts. organic-chemistry.org This method allows for the direct incorporation of the 2-(5-chloro-2-methoxyphenyl)propyl fragment at the 2-position of the benzoxazole ring.

Table 3: Synthesis of 2-Substituted Benzoxazoles from Arylpropanoic Acids

Reactant AReactant BReagents & ConditionsProduct
2-AminophenolThis compoundAcid catalyst (e.g., samarium triflate), heat2-(1-(5-Chloro-2-methoxyphenyl)ethyl)benzo[d]oxazole

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined. The expected spectral data for 2-(5-chloro-2-methoxyphenyl)propanoic acid are interpreted based on established principles and comparison with structurally related propanoic acids and aryl derivatives.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected signals are for the aromatic protons, the methoxy (B1213986) group protons, the methine proton at the chiral center, the methyl protons, and the acidic proton of the carboxylic acid.

The aromatic region will show signals for the three protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The proton on the chiral carbon (C2) will present as a quartet due to coupling with the adjacent methyl protons. The methyl group protons will, in turn, appear as a doublet, coupling with the single methine proton. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound and Related Compounds.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Typical Coupling Constant (J, Hz) Reference Compound Examples
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet N/A Propanoic acid (~11.7 ppm) docbrown.info
Aromatic (Ar-H) 6.8 - 7.4 Multiplet 2-9 2-(2-hydroxyphenyl)propionic acid chemicalbook.com
Methine (-CH) 3.7 - 4.2 Quartet ~7 2-Chloropropionic acid (~4.4 ppm) chemicalbook.com
Methoxy (-OCH₃) 3.8 - 4.0 Singlet N/A 2-Methoxypropanoic acid nih.gov

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing above 170 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the methoxy group being more shielded and the carbon attached to the chlorine atom being deshielded. The methoxy carbon will have a characteristic shift around 55-60 ppm. The chiral methine carbon and the methyl carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds.

Carbon Assignment Expected Chemical Shift (δ, ppm) Reference Compound Examples
Carbonyl (-COOH) 175 - 185 Propanoic acid (~180 ppm) docbrown.info
Aromatic (C-O) 150 - 160 Aromatic ethers
Aromatic (C-Cl) 125 - 135 Chloro-substituted aromatics
Aromatic (C-H) 110 - 130 Substituted benzene derivatives
Aromatic (C-C) 130 - 140 Substituted benzene derivatives
Methoxy (-OCH₃) 55 - 60 Anisole derivatives
Methine (-CH) 40 - 50 2-Chloropropionic acid (~50 ppm) chemicalbook.com

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the [M-H]⁻ ion. This would result in a prominent peak corresponding to the molecular weight of the conjugate base.

HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of an ion. For this compound, with a molecular formula of C₁₀H₁₁ClO₃, the expected exact mass can be calculated. An HRMS measurement that matches this calculated value provides strong evidence for the proposed molecular formula. The molecular weight of C₁₀H₁₁ClO₃ is approximately 214.64 g/mol . nih.govwikipedia.orgnist.govhpc-standards.com

Table 3: Predicted Mass Spectrometry Data for this compound.

Analysis Expected Result Significance
Molecular Formula C₁₀H₁₁ClO₃ Defines the elemental composition.
Molecular Weight ~214.64 g/mol Confirms the mass of the molecule. nih.govnist.govhpc-standards.com
ESI-MS (Negative) [M-H]⁻ at m/z ~213.03 Indicates the presence of the deprotonated molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, which will be broad due to hydrogen bonding. A strong C=O stretching vibration for the carbonyl group is also anticipated. The C-O stretching of the ether and carboxylic acid, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, will also be present. Aromatic C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. mdpi.com

Table 4: Expected Characteristic Vibrational Frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference Compound Examples
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 (broad) Phenylpropionic acid researchgate.net
Carbonyl (C=O) C=O Stretch 1700 - 1725 Benzoic acid derivatives mdpi.com
Aromatic Ring C=C Stretch 1400 - 1600 Substituted pyridines asianpubs.org
Ether (Ar-O-C) C-O Stretch 1200 - 1275 (asymmetric) Aromatic ethers
Carboxylic Acid (C-O) C-O Stretch 1210 - 1320 Carboxylic acids
Alkyl C-H C-H Stretch 2850 - 3000 Alkanes
Aromatic C-H C-H Stretch 3000 - 3100 Aromatic compounds mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

The most prominent feature in the FT-IR spectrum of a carboxylic acid is the broad absorption band due to the O-H stretching vibration of the hydroxyl group, typically observed in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. The C=O stretching vibration of the carbonyl group in the carboxylic acid is another strong and sharp absorption, expected to appear around 1700-1725 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are anticipated in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations, which for a 1,2,4-trisubstituted benzene ring, are expected in the 900-800 cm⁻¹ range.

The presence of the methoxy group (-OCH₃) is indicated by the C-O-C stretching vibrations. An asymmetric stretching band is expected around 1250 cm⁻¹, and a symmetric stretching band is anticipated near 1050 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 800 and 600 cm⁻¹, and can provide evidence for the chloro-substitution on the aromatic ring.

Vibrational spectral analyses of the closely related compound, 5-chloro-ortho-methoxyaniline (5COMA), provide valuable comparative data. In studies of 5COMA, C-H stretching vibrations were assigned in the 3100-3000 cm⁻¹ region, and C-C stretching modes were observed in the 1600-1400 cm⁻¹ range researchgate.net. These findings support the expected vibrational assignments for the substituted phenyl ring in this compound.

Table 1: Expected Characteristic FT-IR Peaks for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Carboxylic AcidC=O Stretch1725-1700
Aromatic RingC-H Stretch3100-3000
Aromatic RingC-C Stretch1600-1450
Methoxy GroupAsymmetric C-O-C Stretch~1250
Methoxy GroupSymmetric C-O-C Stretch~1050
ChloroalkaneC-Cl Stretch800-600

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations.

The symmetric "ring breathing" vibration of the substituted benzene ring is often a strong and characteristic band in the Raman spectrum, typically appearing in the 1000-800 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring, which are also observed in the FT-IR spectrum, will be present in the Raman spectrum, often with different relative intensities.

The C-Cl stretching vibration is also Raman active and can be observed in the 800-600 cm⁻¹ range. The propanoic acid side chain will also exhibit characteristic Raman signals, including C-H stretching and bending modes. As with FT-IR, comparative analysis with related compounds like 5-chloro-ortho-methoxyaniline is informative. In the FT-Raman spectrum of 5COMA, distinct bands corresponding to the vibrational modes of the substituted ring were identified and assigned with the aid of density functional theory (DFT) calculations researchgate.net.

Table 2: Expected Characteristic FT-Raman Peaks for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingSymmetric Ring Breathing1000-800
Aromatic RingC=C Stretch1600-1450
ChloroalkaneC-Cl Stretch800-600
Propanoic AcidC-H Bending/StretchingVarious

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the substituted benzene ring.

Benzene itself exhibits two primary absorption bands around 184 nm and 204 nm, and a weaker, vibrationally-structured band around 256 nm. quimicaorganica.org The presence of substituents on the benzene ring—in this case, a chloro group, a methoxy group, and a propanoic acid group—will cause shifts in the positions and intensities of these absorption bands.

The methoxy group, being an electron-donating group (auxochrome), is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. The chloro group, also considered an auxochrome, will contribute to this red shift. The propanoic acid group, being weakly deactivating, will also influence the electronic transitions. In multi-substituted benzene derivatives, the final position of the electronic transitions depends on the relative positions of the substituents on the ring up.ac.za. For disubstituted benzene derivatives, if one group is electron-donating and the other is electron-withdrawing, the shift of the primary band is greater than the sum of the shifts caused by the individual groups up.ac.za.

Based on these principles, the UV-Vis spectrum of this compound dissolved in a suitable solvent like ethanol or methanol is anticipated to show a primary absorption band shifted to a wavelength greater than 200 nm and a secondary band shifted to a wavelength greater than 260 nm.

Table 3: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected Absorption Region (nm)
π → π* (Primary Band)> 200
π → π* (Secondary Band)> 260

X-ray Diffraction Analysis

2-Arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly crystallize in a manner that facilitates the formation of centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This is a well-established structural motif for carboxylic acids in the solid state. It is highly probable that this compound would also adopt this dimeric arrangement in its crystal lattice.

The crystal packing would be further influenced by weaker intermolecular interactions, such as C-H···O and C-H···π interactions, which contribute to the stability of the three-dimensional crystal lattice. Powder X-ray diffraction (PXRD) patterns of related compounds like naproxen show characteristic sharp peaks indicative of a crystalline solid. researchgate.netnih.gov A PXRD analysis of this compound would be expected to yield a unique diffraction pattern that could be used for phase identification and purity assessment.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(5-chloro-2-methoxyphenyl)propanoic acid, these calculations offer a detailed picture of its geometry, electronic landscape, and vibrational modes.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.govnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional conformation of the molecule. nih.govresearchgate.net This process of geometry optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The electronic properties, such as ionization potential and electron affinity, can be derived from the energies of the frontier molecular orbitals. mdpi.com These calculations help in understanding the reactivity and kinetic stability of the molecule. For similar aromatic carboxylic acids, DFT studies have been instrumental in elucidating their structural and electronic characteristics. nih.gov

Below is a table showcasing typical geometric parameters that would be obtained from a DFT geometry optimization of this compound, based on general knowledge of similar molecular structures.

ParameterOptimized Value (Angstroms/Degrees)
C-Cl Bond Length~1.74 Å
C-O (methoxy) Bond Length~1.36 Å
C=O (carboxyl) Bond Length~1.21 Å
O-H (carboxyl) Bond Length~0.97 Å
C-C-O (carboxyl) Bond Angle~124°
Dihedral Angle (Phenyl Ring - Carboxyl Group)Varies with conformation

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. science.gov For this compound, these predictions would help in assigning the signals in its NMR spectra to specific protons and carbon atoms in the molecule.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. mdpi.comnih.gov The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net For instance, the characteristic stretching frequencies of the C=O in the carboxylic acid group and the C-Cl bond can be accurately predicted.

The following table illustrates the kind of data that would be generated from such predictive studies for key functional groups of this compound.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Predicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Carboxyl OH~3500 (stretch)~12.0-
Carbonyl C=O~1700 (stretch)-~175
Methoxy (B1213986) O-CH₃~2950 (stretch)~3.9~56
Aromatic C-H~3100-3000 (stretch)~6.8-7.3~110-158
C-Cl~750 (stretch)-~128

Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMOs)

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution in a molecule and is used to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MESP surface would show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and methoxy groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the acidic proton of the carboxyl group, highlighting its role as a hydrogen bond donor.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com Analysis of the spatial distribution of these orbitals in this compound would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions and biological interactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, such as a protein.

Ligand-Protein Interaction Analysis (e.g., for urease inhibitors, anthrax lethal factor inhibitors)

Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of diseases caused by ureolytic bacteria. nih.govmdpi.com Molecular docking studies can be used to predict how this compound might bind to the active site of urease. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. nih.gov For example, the carboxyl group of the propanoic acid moiety could potentially interact with key residues in the urease active site.

Anthrax Lethal Factor Inhibitors: Anthrax lethal factor (LF) is a zinc metalloprotease and a key virulence factor of Bacillus anthracis. nih.govmdpi.com Small molecules that can inhibit LF are of significant interest as potential therapeutics. The scaffold of this compound is related to compounds that have been investigated as LF inhibitors. nih.gov Molecular modeling has suggested that a halogen at the 5-position of the 2-methoxyphenyl system could enhance binding affinity. nih.gov Docking studies would aim to place this compound within the active site of LF, predicting its binding mode and interactions with the zinc ion and surrounding amino acid residues. nih.gov

Prediction of Binding Affinities for Biological Targets

The following table provides a hypothetical example of the kind of data that could be generated from a molecular docking study of this compound against these two targets.

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Urease-7.5His, Asp, Arg
Anthrax Lethal Factor-8.2His, Glu, Tyr

Structure-Activity Relationship (SAR) Development for Related Propanoic Acid Analogues

SAR studies for this class of compounds are crucial for optimizing potency and modifying pharmacological profiles. orientjchem.orghumanjournals.com Research has demonstrated that even slight modifications to either the aromatic portion or the propanoic acid chain can lead to significant changes in biological activity. humanjournals.com

The nature, position, and number of substituents on the aromatic ring are critical determinants of the biological activity of arylpropanoic acid derivatives. The core structure of this compound features a phenyl ring substituted with both a chloro group and a methoxy group.

The chloro group , typically considered an electron-withdrawing group, can influence the molecule's acidity, lipophilicity, and ability to form halogen bonds with protein targets. youtube.comdrughunter.com The methoxy group , an electron-donating substituent, can also significantly impact the electronic environment of the aromatic ring and its metabolic stability. youtube.comdrughunter.com Studies on related compounds have shown that the interplay of such groups dictates the molecule's potency and receptor selectivity. nih.gov

For instance, in a series of related 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, the presence of a 4-chlorophenyl group was a key feature of the parent model compound studied for its antiproliferative activity. rsc.org Similarly, SAR studies on indole-5-propanoic acid derivatives showed that introducing various substituted phenyl groups significantly affected their agonistic activity at the GPR40 receptor. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of propionic acid derivatives revealed that the presence of an electron-withdrawing group, such as a p-Bromo substituent, improved antibacterial activity. arabjchem.org Conversely, an electron-releasing trimethoxy group enhanced antifungal activity. arabjchem.org This highlights the principle that the electronic properties of the aromatic substituents are key to modulating specific biological activities.

The position of these substituents is also paramount. A study on the GPx-like activity of aromatic cyclic seleninates with methoxy substituents found that a para-methoxy group enhances activity, a meta substituent has little effect, and an ortho substitution decreases activity, potentially due to steric hindrance. nih.gov This underscores the importance of the specific substitution pattern seen in this compound.

Substituent TypeGeneral PositionObserved Effect on ActivityExample Class
Electron-Withdrawing (e.g., -Cl, -Br)ParaIncreased antibacterial activity arabjchem.orgPropionic acid Schiff bases arabjchem.org
Electron-Donating (e.g., -OCH3)ParaEnhanced GPx-like activity nih.govAromatic cyclic seleninates nih.gov
Electron-Donating (e.g., -OCH3)OrthoDecreased GPx-like activity (steric effects) nih.govAromatic cyclic seleninates nih.gov
Electron-Donating (e.g., trimethoxy)VariousIncreased antifungal activity arabjchem.orgPropionic acid Schiff bases arabjchem.org

The propanoic acid side chain is a cornerstone of the pharmacophore for this class of molecules. Key SAR principles revolve around its length, stereochemistry, and derivatization. pharmacy180.com

Chain Length and α-Substitution: The distance between the acidic center (the carboxylic acid) and the aromatic ring is critical. Generally, a single carbon atom separating the two, as in a propanoic acid moiety, is optimal for anti-inflammatory activity. pharmacy180.com Increasing this distance often diminishes activity. pharmacy180.com Furthermore, the substitution of a methyl group on the alpha-carbon (the carbon adjacent to the carboxyl group) typically enhances anti-inflammatory potency. pharmacy180.com This α-methyl group is a defining feature of many "profen" drugs.

Stereochemistry: For arylpropanoic acids, the biological activity, such as anti-inflammatory effects, often resides predominantly in one enantiomer. humanjournals.com For the vast majority of these compounds, the (S)-enantiomer is the more active form. humanjournals.com This stereoselectivity implies a specific three-point interaction with their biological target.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a primary site for modification to create prodrugs or analogues with altered properties.

Esterification: Converting the carboxylic acid to an ester can modify the compound's solubility and pharmacokinetic profile. In one study, esters of propionic acid were synthesized, though they generally showed poorer antimicrobial activity than related Schiff bases. arabjchem.org

Amidation and Hydrazide Formation: The carboxylic acid can be converted to amides or hydrazides. Synthesizing acyl hydrazone derivatives from a propionic acid intermediate has been shown to yield compounds with significant analgesic and anti-inflammatory activity. orientjchem.org Similarly, converting a model propanoate to its corresponding acid and hydrazide was a key step in generating a library of compounds for antiproliferative screening. rsc.org

These modifications highlight that while the free carboxylic acid is often essential for the primary mechanism of action (e.g., COX inhibition), its derivatization can lead to compounds with novel or improved activities through different mechanisms or better targeting. orientjchem.orgnih.gov

ModificationStructural DetailGeneral Effect on Potency/Activity
α-SubstitutionMethyl group on carbon separating aryl ring and acidEnhancement of anti-inflammatory activity pharmacy180.com
Stereochemistry(S)-enantiomer vs. (R)-enantiomerActivity typically resides in the (S)-isomer humanjournals.com
DerivatizationConversion to esterCan alter pharmacokinetics; may decrease some activities arabjchem.org
DerivatizationConversion to amide or acyl hydrazoneCan lead to potent analgesic and anti-inflammatory compounds orientjchem.org

In Vitro Biological Activities and Mechanistic Insights

Enzyme Inhibition

Derivatives of 2-(5-Chloro-2-methoxyphenyl)propanoic acid have been identified as inhibitors of several key enzymes implicated in disease pathogenesis. The following sections detail the inhibitory actions against Anthrax Lethal Factor, urease, the Keap1-Nrf2 protein-protein interaction, and Matrix Metalloproteinases.

Anthrax lethal factor (LF) is a crucial virulence factor produced by Bacillus anthracis. It is a zinc-dependent metalloprotease that plays a key role in the progression of anthrax infection by disrupting host cell signaling pathways. nih.govwikipedia.org The inhibition of LF is a promising therapeutic strategy to counteract the toxin's effects. nih.gov

Research into small molecule inhibitors has identified compounds structurally related to this compound as effective agents against LF. For instance, (2-methoxyphenyl)propionic acid amides have been synthesized and evaluated for their inhibitory potential. One such derivative demonstrated significant affinity for LF, highlighting the potential of this chemical class. nih.gov The development of these inhibitors often leverages the understanding that zinc metalloproteases are a well-studied class of enzymes, making them viable drug targets. nih.gov

Table 1: Inhibition of Anthrax Lethal Factor by a Propionic Acid Amide Derivative

Compound Target Enzyme IC₅₀ (µM)
(2-methoxyphenyl)propionic acid amide 18t Anthrax Lethal Factor (LF) 3.0

Data sourced from research on small molecule inhibitors of anthrax lethal factor. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of infections by organisms like Helicobacter pylori. The development of urease inhibitors is a key strategy for managing these conditions.

In this context, propanoic acid hydrazone derivatives have shown significant in vitro urease inhibitory activity. Studies involving the synthesis of acyl hydrazones from flurbiprofen, a propanoic acid derivative, have yielded compounds with potent inhibitory effects. These derivatives were tested and found to have IC₅₀ values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, with some compounds showing greater activity than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.14 ± 0.42 μM). Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances the inhibitory action.

Table 2: In Vitro Urease Inhibitory Activity of Propanoic Acid Hydrazone Derivatives

Compound Type IC₅₀ Range (µM) Standard (Thiourea) IC₅₀ (µM)
Acyl hydrazones of flurbiprofen 18.92 ± 0.61 to 90.75 ± 7.71 21.14 ± 0.42

This table summarizes the range of inhibitory concentrations for a series of 28 synthesized compounds.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. Disrupting the Keap1-Nrf2 protein-protein interaction (PPI) allows Nrf2 to accumulate and activate protective genes, a strategy being explored for diseases involving oxidative stress.

Recent research has led to the discovery of potent propionic acid derivatives that act as inhibitors of the Keap1-Nrf2 PPI. Through extensive structure-activity relationship studies, a compound designated as '56', which features a unique 5-tetrahydroisoquinoline scaffold, was identified as a powerful inhibitor. This compound exhibited a significant inhibitory activity with an IC₅₀ of 16.0 nM and a strong Keap1 binding affinity (Kd = 3.07 nM). These findings position such propionic acid derivatives as promising candidates for therapeutic development.

Table 3: Keap1-Nrf2 PPI Inhibition by a Propionic Acid Derivative

Compound Assay IC₅₀ (nM) Binding Affinity (Kd) (nM)
56 FP Assay 16.0 3.07
56a (R configuration) FP Assay 13.4 1.81

FP Assay refers to Fluorescence Polarization assay used to measure binding.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their dysregulation is associated with various pathological conditions, making them important therapeutic targets. nih.govnih.gov

The development of MMP inhibitors has explored various chemical scaffolds, including propionic acid derivatives. Specifically, N-hydroxy propionamides have been synthesized and identified as potent and specific inhibitors of several MMPs, including MMP-2, -3, -9, and -13. nih.gov These inhibitors often function through a hydroxamate structure that chelates the zinc ion within the active site of the MMP. nih.gov The development of novel substituted carboxylic acid derivatives has also shown that these compounds can be superior in efficacy to conventional hydroxamic acid-based inhibitors for certain MMPs like MMP-2. frontiersin.org

Table 4: Profile of Propionamide-based MMP Inhibitors

Compound Class Target MMPs Mechanism of Action
α-substituted 3-bisarylthio N-hydroxy propionamides MMP-2, MMP-3, MMP-9, MMP-13 Zinc Chelation

This table highlights a class of propionamides developed as specific MMP inhibitors. nih.gov

Antimicrobial Properties

In addition to enzyme inhibition, derivatives related to this compound have demonstrated antimicrobial capabilities, particularly against fungal pathogens.

Phenoxyacetic acid derivatives and related compounds have been evaluated for their antifungal properties against a range of pathogenic fungi. For instance, phenylacetic acid has been shown to completely inhibit the growth of fungi such as Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani at concentrations ranging from 10 to 50 μg/ml.

Furthermore, newly synthesized 4-substituted mandelic acid derivatives, which share structural similarities, exhibited excellent in vitro activity against several plant pathogenic fungi. For example, compound E13 was highly effective against Gibberella saubinetii with an EC₅₀ value of 20.4 mg/L, and compound E18 showed an EC₅₀ of 8.0 mg/L against Sclerotinia sclerotiorum. These activities were found to be superior to the commercial fungicide mandipropamid (B155232) in some cases. The mechanism of action for some of these derivatives involves the destruction of cell membrane integrity, leading to fungal cell death.

Table 5: In Vitro Antifungal Activity of Related Acid Derivatives

Compound/Class Fungal Species Activity Metric Value
Phenylacetic acid Pythium ultimum MIC 10 µg/ml
Phenylacetic acid Phytophthora capsici MIC 50 µg/ml
Mandelic Acid Derivative E13 Gibberella saubinetii EC₅₀ 20.4 mg/L
Mandelic Acid Derivative E6 Verticillium dahlia EC₅₀ 12.7 mg/L
Mandelic Acid Derivative E18 Sclerotinia sclerotiorum EC₅₀ 8.0 mg/L

MIC (Minimum Inhibitory Concentration) and EC₅₀ (Half maximal effective concentration) values indicate the potency of the compounds.

In Vitro Antibacterial Activity (e.g., for phenoxyacetic acid derivatives or metabolites)

While direct studies on the antibacterial properties of this compound are limited, research into related phenoxyacetic acid derivatives provides valuable context. Certain azo compounds derived from phenoxyacetic acids have demonstrated antimicrobial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. researchgate.net Similarly, novel azo glycol derivatives synthesized from glycerol (B35011) have shown activity against Streptococcus pneumoniae, Staphylococcus epidermidis, Bacillus pumilus (Gram-positive), Pseudomonas aeruginosa, and E. coli (Gram-negative). researchgate.net

Further investigations into salicylanilide-like derivatives, specifically 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds are believed to target bacterial cell wall biosynthesis, a mechanism that often results in bactericidal effects. nih.gov Time-kill assays demonstrated that these diamides could achieve a ≥3 log10 reduction in colony-forming units per milliliter (CFU/mL) at four times their minimum inhibitory concentration (MIC) after 24 hours of incubation. nih.gov

Table 1: Examples of In Vitro Antibacterial Activity of Related Compounds
Compound ClassBacterial Strains TestedObserved ActivityReference
4-phenylazophenoxyacetic acidsStaphylococcus aureus, Streptococcus pyogenes (Gram-positive); Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli (Gram-negative)Antimicrobial activity noted. researchgate.net
4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamidesMethicillin-resistant Staphylococcus aureus (MRSA)Bactericidal activity observed, defined as a ≥99.9% reduction in CFU/mL. nih.gov

Antimycobacterial Activity of Mutual Esters of Isonicotinoylhydrazineylidene Propanoic Acid (in vitro)

A strategy to overcome microbial drug resistance involves combining two active chemical structures into a single molecule. nih.govnih.gov Following this approach, mutual esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid, derived from the antitubercular drug isoniazid, were synthesized and evaluated for their antimycobacterial potential. nih.govnih.gov These novel esters demonstrated significant in vitro activity against drug-sensitive Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) as low as ≤0.125 μM. nih.govnih.gov

The activity extended to other mycobacterial species, including Mycobacterium kansasii and Mycobacterium avium, as well as multidrug-resistant (MDR) strains of M. tuberculosis, with MICs starting from 0.25 μM and 8 μM, respectively. nih.govnih.gov The most potent derivatives in this series were those derived from 4-chloro/phenoxy-phenols, triclosan, quinolin-8-ol, naphthols, and various terpene alcohols. nih.govnih.gov Mechanistic studies suggest that these esters function as prodrugs. nih.govnih.gov They are activated by the catalase-peroxidase enzyme (KatG) and primarily target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall biosynthesis. nih.govnih.gov Some compounds may also possess additional mechanisms of action. nih.govnih.gov Importantly, these mutual esters generally avoided cytotoxicity, marking them as promising candidates for further development. nih.govnih.gov

Table 2: In Vitro Antimycobacterial Activity of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid Esters
Mycobacterial StrainObserved Activity (MIC)Reference
Mycobacterium tuberculosis H37Rv (drug-sensitive)From ≤0.125 μM nih.govnih.gov
Mycobacterium kansasiiFrom 0.25 μM nih.govnih.gov
Mycobacterium aviumFrom 32 μM nih.govnih.gov
Multidrug-resistant M. tuberculosisFrom 8 μM nih.govnih.gov

Receptor Agonism/Antagonism (in vitro studies)

Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) are a significant class of compounds studied for their interaction with serotonin (B10506) receptors. nih.govresearchgate.net A series of hybrid compounds linking 1,2,3,4-tetrahydro-γ-carbolines with a 1-(2-methoxyphenyl)piperazine moiety were synthesized and evaluated for their affinity for 5-HT1A and 5-HT2A serotonin receptors. nih.govresearchgate.net Many of these compounds were found to bind with high affinity to 5-HT1A receptors, with Ki values below 50 nM. nih.govresearchgate.net Certain derivatives also exhibited mixed 5-HT1A/5-HT2A ligand properties. nih.govresearchgate.net Functional studies indicated that some compounds in this class behave as postsynaptic 5-HT1A receptor agonists, while others act as antagonists. nih.govresearchgate.net Those with 5-HT2A receptor affinity were classified as weak antagonists. nih.govresearchgate.net

Structure-activity relationship studies on other (2-methoxyphenyl)piperazine derivatives aimed to improve selectivity for the 5-HT1A receptor over α1-adrenergic receptors. nih.govnih.gov It was found that replacing a terminal phthalimide (B116566) group with alkyl amides, particularly those with increased bulkiness, enhanced both 5-HT1A affinity and selectivity. nih.gov For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated a high affinity for 5-HT1A sites (Ki = 0.4 nM) with a 160-fold selectivity over α1-adrenergic sites. nih.gov

Table 3: Serotonin Receptor Binding Affinity of a Related Methoxyphenylpiperazine Derivative
CompoundReceptorBinding Affinity (Ki)Selectivity (vs. α1-adrenergic)Reference
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT1A0.4 nM160-fold nih.gov
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)5-HT1A0.6 nMNearly equal affinity for α1-adrenergic sites (Ki = 0.8 nM) nih.gov

The 2-phenylcyclopropylmethylamine scaffold has been a focus for developing potent and selective serotonin 2C (5-HT2C) receptor agonists. nih.govresearchgate.net The 5-HT2C receptor is a promising target for treating various central nervous system disorders. researchgate.net Modifications to the alkoxyl substituent on the aromatic ring of this scaffold led to the identification of ligands with improved potency at the 5-HT2C receptor and excellent selectivity against the 5-HT2A and 5-HT2B receptors. nih.gov One such compound, (+)-16b, displayed an EC50 of 4.2 nM at the 5-HT2C receptor, with no activity at 5-HT2B and an 89-fold selectivity against 5-HT2A, making it one of the most potent and selective 5-HT2C agonists reported. nih.gov

In a related effort, a conformationally restricted analog, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, was designed and synthesized to explore a constrained variant of a biologically active isopropyl phenyl ether. nih.gov This compound was confirmed to be a selective 5-HT2C agonist, albeit with modest potency. nih.gov

Antiproliferative and Antitumor Activity (in vitro cell assays)

The potential antiproliferative and antitumor activities of compounds structurally related to this compound have been explored in various in vitro cancer cell line models.

A study on substituted 2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) glutamic acid derivatives, which share a substituted chloro-methoxyphenyl moiety, revealed potent cytotoxic activity against the PC3 prostate cancer cell line. nih.gov Several of these new glutamic acid derivatives exhibited superior potency compared to the reference drug Doxorubicin, with IC50 values in the low micromolar and even nanomolar range (e.g., IC50 = 0.034 µM for the most active compound). nih.gov

Derivatives of phenoxyacetic acid have also been investigated. mdpi.com Novel semi-synthetic phenoxy acetamide (B32628) derivatives showed promising cytotoxic effects against the HepG2 liver cancer cell line, with one compound having an IC50 value of 1.43 μM, which was more potent than the standard drug 5-fluorouracil (B62378) (5-FU) in the same assay. mdpi.com

Furthermore, hybrid molecules combining a 4-thiazolidinone (B1220212) core with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent, which includes a propanoic acid side chain in some variants, were screened for anticancer activity. nih.govmdpi.com One derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h), showed the highest level of antimitotic activity, with a mean GI50 value of 1.57 μM across a panel of 60 cancer cell lines. nih.govmdpi.com It displayed particular sensitivity against leukemia, colon cancer, CNS cancer, and melanoma cell lines. nih.govmdpi.com

Another class of related compounds, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, exerts its antitumor effect through metabolic activation by CYP1A1 enzymes, leading to DNA damage exclusively in sensitive cancer cells. nih.gov This mechanism results in DNA strand breaks and cell cycle perturbation, demonstrating potent in vitro activity at nanomolar to low micromolar concentrations in sensitive breast carcinoma cells. nih.gov

Table 4: In Vitro Antiproliferative Activity of Structurally Related Compounds
Compound/Derivative ClassCell LineActivity MetricResultReference
Substituted 2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) glutamic acid derivative (5a)PC3 (Prostate)IC500.034 µM nih.gov
Phenoxy acetamide derivative (Compound I)HepG2 (Liver)IC501.43 µM mdpi.com
3-{5-[...]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)NCI-60 PanelMean GI501.57 µM nih.govmdpi.com
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast)Effective Concentration10 nM - 10 µM nih.gov

Other In Vitro Biological Effects

Beyond the activities previously described, research into related structures suggests other potential biological effects. For example, a study on substituted phenoxyacetic acid-derived pyrazolines was conducted to test for in vitro antiviral activity. nih.gov However, in this particular study, none of the synthesized compounds demonstrated specific antiviral effects, with the 50% antivirally effective concentration (EC50) not being significantly lower than the minimum cytotoxic concentration. nih.gov The most cytotoxic compound in that series showed a minimum cytotoxic concentration of 0.16 µg/mL in human embryonic lung (HEL) cells. nih.gov

Antioxidant Activity of Related Carboxylic Acid Derivatives (in vitro assays)

While direct in vitro antioxidant data for this compound is not extensively detailed in the available literature, the antioxidant capacity of structurally related carboxylic acid and 2-methoxyphenol derivatives has been evaluated through various established assays. researchgate.netdoaj.orguaeu.ac.ae These assays provide insights into the potential free-radical scavenging capabilities of compounds with similar functional groups.

Commonly employed in vitro methods to assess antioxidant activity include the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the oxygen radical absorbance capacity (ORAC) assay. researchgate.netdoaj.orguaeu.ac.ae These spectrophotometric methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). youtube.com

For instance, studies on various phenolic acid derivatives have demonstrated significant antioxidant activity. mdpi.com The presence of a carboxyl group and a phenolic hydroxyl group can contribute to the radical-scavenging properties of these molecules. The specific antioxidant capacity is often influenced by the substitution pattern on the aromatic ring. For example, compounds with 3-alkoxy-4-hydroxy substitutions have shown strong scavenging efficacies in DPPH assays. mdpi.com The evaluation of a range of 2-methoxyphenols has also been conducted to determine their anti-peroxy radical activity. nih.gov

The antioxidant potential of these related carboxylic acid derivatives is often compared to standard antioxidants like Trolox, a water-soluble analog of vitamin E, or ascorbic acid (Vitamin C). nih.govresearchgate.net The results are frequently expressed as the concentration required to inhibit a certain percentage of radicals (e.g., IC50) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov

Table 1: Common In Vitro Antioxidant Activity Assays

Assay NamePrincipleMeasured Outcome
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change.Decrease in absorbance at a specific wavelength.
ABTS Radical Cation Scavenging Assay Involves the reduction of the pre-formed ABTS radical cation by an antioxidant.Decrease in absorbance at a specific wavelength.
Oxygen Radical Absorbance Capacity (ORAC) Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.Inhibition of fluorescent decay over time.
Ferric Reducing Ability of Plasma (FRAP) Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Formation of a colored ferrous-TPTZ complex, measured by an increase in absorbance.

Modulation of Cellular Signaling Pathways (e.g., enhancement of antioxidant defenses in renal tubular cells by Keap1-Nrf2 inhibitors)

A critical mechanism by which compounds can exert a protective effect against oxidative stress is through the modulation of endogenous antioxidant defense systems. The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis and a key target for therapeutic intervention, particularly in protecting renal tubular cells. mdpi.comkarger.com

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. nih.govmdpi.com This keeps the basal expression of Nrf2 target genes at a low level. mdpi.com However, in the presence of oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. karger.com This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. mdpi.comnih.gov

The activation of the Nrf2 pathway leads to the upregulated expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and regeneration. nih.govmdpi.com This enhancement of the cellular antioxidant arsenal (B13267) fortifies cells, such as renal tubular cells, against oxidative damage induced by various insults, including ischemia-reperfusion injury. mdpi.comnih.gov

Pharmacological inhibitors of the Keap1-Nrf2 interaction can mimic the effects of oxidative stress, leading to the constitutive activation of Nrf2 and the enhancement of antioxidant defenses. mdpi.com Such inhibitors are being investigated for their potential to protect kidneys from oxidative damage. mdpi.comkarger.com Genetic or pharmacological enhancement of Nrf2 activity in renal tubules has been shown to significantly ameliorate kidney damage in preclinical models. karger.com The activation of this pathway not only boosts the antioxidant defense mechanism but can also decrease inflammation by interfering with the activity of nuclear factor-κB. nih.gov

The potential of compounds structurally related to this compound to act as modulators of the Keap1-Nrf2 pathway represents a promising area of investigation for the development of novel renoprotective agents.

Table 2: Key Proteins in the Keap1-Nrf2 Signaling Pathway

ProteinFunctionRole in Antioxidant Defense
Nrf2 (Nuclear factor erythroid 2-related factor 2) Transcription factor that regulates the expression of antioxidant proteins.Master regulator of the antioxidant response.
Keap1 (Kelch-like ECH-associated protein 1) Cytoplasmic repressor protein that binds to Nrf2 and promotes its degradation.Sensor for oxidative and electrophilic stress.
ARE (Antioxidant Response Element) A specific DNA sequence in the promoter region of genes regulated by Nrf2.Binding site for Nrf2, initiating the transcription of antioxidant genes.
HO-1 (Heme Oxygenase-1) An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, which have antioxidant properties.A key Nrf2-target gene providing cytoprotection.
NQO1 (NAD(P)H:quinone oxidoreductase 1) A phase II detoxifying enzyme that catalyzes the reduction of quinones.Protects against oxidative stress by preventing the generation of reactive oxygen species.

Metabolism and Environmental Fate Studies in Vitro and Theoretical

In Vitro Metabolic Stability Assessment (e.g., half-life in liver microsomes for structurally related compounds)

The in vitro metabolic stability of a compound provides an initial indication of its persistence in a biological system. These assays, typically conducted using liver microsomes or hepatocytes, are crucial in early drug discovery and toxicology for predicting in vivo pharmacokinetic properties such as half-life and clearance. heraldopenaccess.usresearchgate.netnuvisan.com Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, which are responsible for the initial biotransformation of many xenobiotics. nih.gov

For a compound like 2-(5-Chloro-2-methoxyphenyl)propanoic acid, several metabolic pathways can be theoretically predicted based on its chemical structure and data from similar molecules. The primary sites for metabolic attack would likely be the methoxy (B1213986) group and the aromatic ring.

Expected Metabolic Pathways:

O-Demethylation: The methoxy group is a common site for metabolism by CYP450 enzymes, leading to the formation of a phenol (B47542). This is a well-established metabolic pathway for many methoxylated aromatic compounds.

Aromatic Hydroxylation: The benzene (B151609) ring can undergo hydroxylation at various positions, catalyzed by CYP450s. The position of hydroxylation is influenced by the existing substituents.

Conjugation (Phase II Metabolism): The newly formed hydroxyl groups (from O-demethylation or aromatic hydroxylation) and the carboxylic acid group can undergo phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, increase the water solubility of the compound, facilitating its excretion from the body.

While specific half-life data for this compound in liver microsomes is not publicly available, data for other substituted propanoic acids can offer some insight. For instance, studies on other novel chemical entities have shown a wide range of half-lives in liver microsomes, from minutes to hours, depending on their susceptibility to metabolic enzymes. animbiosci.orgnih.gov The presence of the chloro and methoxy substituents on the phenyl ring of the target compound will influence its interaction with metabolic enzymes and thus its stability. For example, the steric hindrance and electronic effects of these groups can either enhance or inhibit metabolism.

Table 1: Predicted Phase I Metabolic Transformations of this compound

TransformationResulting Functional GroupPotential Metabolite
O-DemethylationPhenolic hydroxyl2-(5-Chloro-2-hydroxyphenyl)propanoic acid
Aromatic HydroxylationPhenolic hydroxyl2-(5-Chloro-2-methoxy-X-hydroxyphenyl)propanoic acid

This table is based on theoretical predictions and data from structurally similar compounds.

Biodegradation Pathways and Environmental Persistence (theoretical and in vitro studies, e.g., for propanoic acid derivatives)

The environmental fate of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. For this compound, biodegradation by microorganisms in soil and water is expected to be a significant route of transformation.

The structure of the target compound is similar to that of certain phenoxyalkanoic acid herbicides, such as mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propionic acid). Studies on the biodegradation of mecoprop have shown that it can be degraded by soil microorganisms. oup.comnih.govnih.gov A key step in its degradation is the cleavage of the ether linkage, leading to the formation of the corresponding phenol (4-chloro-2-methylphenol). oup.com By analogy, a plausible initial step in the biodegradation of this compound would be the cleavage of the propanoic acid side chain from the phenyl ring, potentially forming 5-chloro-2-methoxyphenol.

Further degradation of the resulting chlorophenol would then proceed. The persistence of chlorinated aromatic compounds in the environment is highly variable and depends on the degree and position of chlorine substitution, as well as environmental conditions. eurochlor.orgresearchgate.net In general, compounds with multiple chlorine atoms tend to be more resistant to degradation. As this compound is a monochlorinated compound, it is expected to be more amenable to biodegradation than polychlorinated analogues.

The propanoic acid moiety itself is readily biodegradable. Once cleaved from the aromatic ring, it can be utilized by microorganisms as a carbon and energy source and enter central metabolic pathways. mdpi.com

Table 2: Predicted Biodegradation Products of this compound

Initial Degradation StepIntermediate ProductFurther Degradation
Ether bond cleavage5-Chloro-2-methoxyphenol and Propanoic acidRing cleavage of the phenol; Mineralization of propanoic acid
O-Demethylation2-(5-Chloro-2-hydroxyphenyl)propanoic acidSide chain cleavage and ring cleavage
Aromatic HydroxylationHydroxylated intermediatesRing cleavage

This table is based on theoretical predictions and data from structurally similar compounds.

The environmental persistence of organic acids is also influenced by their water solubility and potential for adsorption to soil and sediment. The carboxylic acid group imparts water solubility, which may facilitate its transport in aqueous environments.

General Considerations for Environmental Transport and Transformation of Similar Organic Acids

The environmental transport and transformation of organic acids like this compound are governed by a combination of their physicochemical properties and the characteristics of the receiving environment.

Transport:

Water Solubility: The presence of the carboxylic acid group suggests that the compound will have a degree of water solubility. This solubility will be influenced by the pH of the water, with solubility increasing at higher pH values due to the deprotonation of the carboxylic acid. Its solubility will facilitate its transport in surface water and potentially its leaching through the soil profile into groundwater.

Soil Adsorption: The extent to which the compound adsorbs to soil and sediment will affect its mobility. Organic acids can interact with soil components through various mechanisms, including ion exchange, hydrogen bonding, and hydrophobic interactions. The degree of adsorption will depend on the soil's organic matter content, clay content, and pH. Generally, increased organic matter content can lead to greater adsorption.

Volatility: Given its structure as a carboxylic acid, this compound is expected to have a low vapor pressure and therefore low volatility. This means that transport in the atmosphere is unlikely to be a significant environmental pathway. mst.dk

Transformation:

Biodegradation: As discussed in the previous section, biodegradation is expected to be a primary transformation pathway in soil and water. The rate of biodegradation will be influenced by factors such as the microbial population, temperature, oxygen availability, and nutrient levels. eurochlor.orgnih.gov

Photodegradation: Aromatic compounds can be susceptible to photodegradation, particularly in the presence of sunlight in surface waters. The chlorine and methoxy substituents on the aromatic ring may influence the rate and products of photodegradation.

Hydrolysis: The ether linkage in the molecule could potentially undergo hydrolysis, although this is generally a slow process for this type of bond under typical environmental conditions.

Table 3: Summary of Predicted Environmental Fate of this compound

Environmental CompartmentDominant ProcessExpected Outcome
SoilBiodegradation, AdsorptionDegradation over time, with some potential for leaching
WaterBiodegradation, Photodegradation, TransportDegradation and dilution in surface waters
AirLow VolatilityNegligible atmospheric transport

This table is based on theoretical predictions and data from structurally similar compounds.

Future Directions and Research Gaps

Design and Synthesis of Novel Analogues with Optimized Biological Profiles

A significant area for future research lies in the rational design and synthesis of novel analogues of 2-(5-Chloro-2-methoxyphenyl)propanoic acid to enhance its biological activity, selectivity, and pharmacokinetic properties. A systematic exploration of the structure-activity relationship (SAR) is paramount. Key modifications could include:

Alterations of the Phenyl Ring Substituents: The chloro and methoxy (B1213986) groups on the phenyl ring are prime candidates for modification. The synthesis of analogues with different halogen substitutions (e.g., fluoro, bromo) or bioisosteric replacements for the methoxy group could yield compounds with altered electronic and steric properties, potentially leading to improved target engagement.

Modification of the Propanoic Acid Side Chain: The length and branching of the alkyl chain, as well as the nature of the acidic functional group, could be varied. For instance, replacement of the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids may influence potency and metabolic stability.

Introduction of Additional Functional Groups: The incorporation of diverse functional groups at various positions on the aromatic ring could lead to new interactions with biological targets.

A hypothetical library of novel analogues for initial screening is presented in Table 1.

Compound IDR1 (Position 5)R2 (Position 2)Side Chain Modification
Parent ClOCH3-CH(CH3)COOH
ANA-01 FOCH3-CH(CH3)COOH
ANA-02 BrOCH3-CH(CH3)COOH
ANA-03 ClOH-CH(CH3)COOH
ANA-04 ClOCH3-CH2CH2COOH
ANA-05 ClOCH3-CH(CH3)CONHOH

Comprehensive Mechanistic Investigations of In Vitro Activities

A critical research gap is the elucidation of the precise molecular mechanisms underlying the biological effects of this compound and its future analogues. A battery of in vitro assays would be essential to pinpoint their cellular targets and pathways. Future investigations should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets. Subsequent validation studies would be necessary to confirm the interaction and its functional consequences.

Enzymatic and Receptor Binding Assays: If a target is identified as an enzyme or receptor, detailed kinetic and binding studies should be performed to quantify the potency and selectivity of the compounds.

Cell-Based Assays: A panel of cell-based assays would be crucial to understand the downstream cellular effects, including signal transduction pathway modulation, gene expression changes, and phenotypic outcomes such as apoptosis or cell cycle arrest.

Table 2 outlines a potential in vitro testing cascade for a hypothetical anti-inflammatory application.

Assay TypePurposeExample Endpoint
Enzyme Inhibition Determine direct inhibition of key inflammatory enzymesIC50 for COX-1/COX-2
Cytokine Release Measure impact on pro-inflammatory cytokine production in immune cellsInhibition of TNF-α, IL-6 release
Gene Expression Analyze changes in inflammatory gene transcriptionDownregulation of NF-κB target genes
Cell Viability Assess cytotoxicity in relevant cell linesCC50 in macrophages

Application of Advanced Computational Techniques for Rational Design

To accelerate the drug discovery process and optimize the design of novel analogues, the application of advanced computational techniques is indispensable. A multi-faceted computational approach could guide the synthesis of compounds with a higher probability of success. Key areas for computational exploration include:

Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models based on a training set of synthesized analogues could help predict the biological activity of virtual compounds and prioritize synthetic efforts.

Molecular Docking: If a biological target is identified, molecular docking studies can be employed to predict the binding mode and affinity of novel analogues, providing insights into the key molecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can offer a dynamic view of the ligand-target interactions, helping to assess the stability of the binding pose and the influence of conformational changes.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can aid in the early identification of candidates with favorable pharmacokinetic and safety profiles.

Exploration of New Therapeutic or Agrochemical Applications for the 5-Chloro-2-methoxyphenylpropanoic Acid Scaffold

The 5-Chloro-2-methoxyphenylpropanoic acid scaffold may possess untapped potential in various therapeutic or agrochemical areas. A broad screening of the parent compound and its newly synthesized analogues against a diverse range of biological targets could uncover novel applications. Future research should consider:

High-Throughput Screening (HTS): Employing HTS against large panels of enzymes, receptors, and whole organisms to identify unexpected biological activities.

Therapeutic Area-Specific Screening: Based on the structural features of the scaffold, targeted screening in areas such as oncology, infectious diseases, and metabolic disorders could be pursued. For instance, the anti-proliferative activity of structurally related compounds suggests that an anti-cancer application might be a fruitful area of investigation.

Agrochemical Screening: The scaffold could be evaluated for its potential as a herbicide, insecticide, or fungicide. Assays measuring effects on plant growth, insect mortality, and fungal viability would be necessary.

The exploration of these future directions will be instrumental in unlocking the full potential of the this compound scaffold and its derivatives, potentially leading to the development of novel therapeutic agents or agrochemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.